molecular formula C23H24BrN5OS B2631297 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-74-0

5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2631297
CAS No.: 851809-74-0
M. Wt: 498.44
InChI Key: YHMHCJQIHNRLFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of aminomethylation reactions . For instance, a related compound, “2- { [4- (4-bromophenyl)piperazin-1-yl]methyl}-4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione”, was obtained in good yield by aminomethylation reaction of “4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione” with “4- (4-bromophenyl)piperazine” and formaldehyde .

Scientific Research Applications

Synthesis and Structure

The compound "5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is related to a class of compounds synthesized for exploring their potential in various applications. A study by (Taha, 2008) discusses the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines, showing the structural intricacies and potential of such compounds in scientific research.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds similar to this compound. For instance, (Bektaş et al., 2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, revealing the potential of such compounds in combating microbial infections.

Structural Analysis and Biological Interactions

Crystal Structure and Molecular Interaction

The study of crystal structures and molecular interactions is crucial for understanding the applications of complex compounds. (Fun et al., 2011) analyzed the crystal structure of a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin derivative, detailing the molecular conformations and interactions, which are essential for understanding the chemical behavior and potential applications of such compounds.

Antimicrobial and Antifungal Applications

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal activities of compounds similar to this compound have been a subject of interest. For example, (Badr & Barwa, 2011) synthesized and evaluated new 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives for their antimicrobial activity, indicating the potential of such compounds in therapeutic applications.

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as piperazine derivatives, have been found to exhibit antifungal activity . They may interact with proteins like oxidoreductase enzymes , which play a crucial role in various biological processes including metabolism and detoxification.

    Mode of Action

    The interaction of these compounds with their targets often involves hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . This can lead to changes in the conformation or activity of the target protein.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-bromophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-7-9-19(24)10-8-18)28-13-11-27(12-14-28)15-17-5-3-2-4-6-17/h2-10,20,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMHCJQIHNRLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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